molecular formula C8H16ClNO2 B14460671 N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride CAS No. 66917-59-7

N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride

Katalognummer: B14460671
CAS-Nummer: 66917-59-7
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: LJGRYZKLKSYEKK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a methoxy group, an oxoethyl group, and a dimethylprop-2-en-1-aminium chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride typically involves the reaction of dimethylamine with a suitable precursor containing the methoxy and oxoethyl groups. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-Methoxy-2-oxoethyl)-N,N-dimethylprop-2-en-1-aminium chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

66917-59-7

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

(2-methoxy-2-oxoethyl)-dimethyl-prop-2-enylazanium;chloride

InChI

InChI=1S/C8H16NO2.ClH/c1-5-6-9(2,3)7-8(10)11-4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1

InChI-Schlüssel

LJGRYZKLKSYEKK-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CC=C)CC(=O)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.